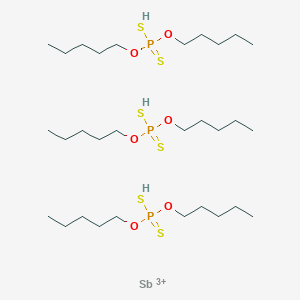

Antimony tris(O,O-dipentyl) tris(dithiophosphate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

酸化ビスマス(III) は、化学式Bi2O3 を持つ無機化合物です。ビスマスの最も重要な化合物の一つであり、いくつかの多形形で存在します。酸化ビスマス(III)は黄色の固体であり、その独自の特性により、さまざまな産業用途で広く使用されています。

製造方法

合成経路と反応条件

酸化ビスマス(III)は、いくつかの方法で合成できます。

熱分解: 硝酸ビスマスまたは炭酸ビスマスは、熱分解により酸化ビスマス(III)を生成できます。反応は通常、500°Cから600°Cの温度で行われます。[ 2Bi(NO_3)_3 \rightarrow 2Bi_2O_3 + 6NO_2 + 3O_2 ]

沈殿法: 塩化ビスマスなどのビスマス塩は、水酸化ナトリウムなどの塩基と反応させて水酸化ビスマスを沈殿させ、これを焼成して酸化ビスマス(III)を形成できます。[ BiCl_3 + 3NaOH \rightarrow Bi(OH)_3 + 3NaCl ] [ 2Bi(OH)_3 \rightarrow Bi_2O_3 + 3H_2O ]

工業生産方法

工業的な環境では、酸化ビスマス(III)は、高温で空気中でビスマス金属を酸化することで生成されることが多いです。この方法は効率的であり、高純度の酸化ビスマス(III)が得られます。

化学反応解析

反応の種類

酸化ビスマス(III)は、以下のようなさまざまな化学反応を起こします。

還元: 酸化ビスマス(III)は、水素や炭素などの還元剤を使用してビスマス金属に還元できます。[ Bi_2O_3 + 3H_2 \rightarrow 2Bi + 3H_2O ]

酸化: 酸化ビスマス(III)は、特定の条件下で、酸化されて酸化ビスマス(V)を形成することができます。[ 2Bi_2O_3 + O_2 \rightarrow 2Bi_2O_5 ]

置換: 酸化ビスマス(III)は、酸と反応してビスマス塩を形成できます。[ Bi_2O_3 + 6HCl \rightarrow 2BiCl_3 + 3H_2O ]

一般的な試薬と条件

還元剤: 水素、炭素

酸化剤: 酸素

酸: 塩酸、硫酸

主要な生成物

ビスマス金属: 還元反応からの

ビスマス塩: 置換反応からの

科学研究における用途

酸化ビスマス(III)は、科学研究において幅広い用途を持っています。

化学: 有機合成における触媒や、他のビスマス化合物の調製に使用されます。

生物学: 抗菌特性や医学用途での可能性について調査されています。

医学: 特に胃腸障害の治療に、医薬品の製剤に使用されています。

産業: セラミックス、ガラスの製造や、塗料の顔料として使用されます。

準備方法

Synthetic Routes and Reaction Conditions

Bismuth(III) oxide can be synthesized through several methods:

Thermal Decomposition: Bismuth nitrate or bismuth carbonate can be thermally decomposed to produce bismuth(III) oxide. The reaction typically occurs at temperatures between 500°C and 600°C. [ 2Bi(NO_3)_3 \rightarrow 2Bi_2O_3 + 6NO_2 + 3O_2 ]

Precipitation Method: Bismuth salts such as bismuth chloride can be reacted with a base like sodium hydroxide to precipitate bismuth hydroxide, which is then calcined to form bismuth(III) oxide. [ BiCl_3 + 3NaOH \rightarrow Bi(OH)_3 + 3NaCl ] [ 2Bi(OH)_3 \rightarrow Bi_2O_3 + 3H_2O ]

Industrial Production Methods

In industrial settings, bismuth(III) oxide is often produced by the oxidation of bismuth metal in air at high temperatures. This method is efficient and yields high-purity bismuth(III) oxide.

化学反応の分析

Types of Reactions

Bismuth(III) oxide undergoes various chemical reactions, including:

Reduction: Bismuth(III) oxide can be reduced to bismuth metal using reducing agents such as hydrogen or carbon. [ Bi_2O_3 + 3H_2 \rightarrow 2Bi + 3H_2O ]

Oxidation: Bismuth(III) oxide can be further oxidized to form bismuth(V) oxide under specific conditions. [ 2Bi_2O_3 + O_2 \rightarrow 2Bi_2O_5 ]

Substitution: Bismuth(III) oxide can react with acids to form bismuth salts. [ Bi_2O_3 + 6HCl \rightarrow 2BiCl_3 + 3H_2O ]

Common Reagents and Conditions

Reducing Agents: Hydrogen, carbon

Oxidizing Agents: Oxygen

Acids: Hydrochloric acid, sulfuric acid

Major Products

Bismuth Metal: From reduction reactions

Bismuth Salts: From substitution reactions

科学的研究の応用

Bismuth(III) oxide has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and in the preparation of other bismuth compounds.

Biology: Investigated for its antimicrobial properties and potential use in medical applications.

Medicine: Used in the formulation of pharmaceuticals, particularly in the treatment of gastrointestinal disorders.

Industry: Employed in the production of ceramics, glass, and as a pigment in paints.

作用機序

酸化ビスマス(III)がその効果を発揮する機序は、用途によって異なります。

触媒作用: ルイス酸として作用し、さまざまな有機反応を促進します。

抗菌活性: 微生物の細胞壁を破壊し、酵素の機能を阻害します。

医薬品: 粘膜表面に保護層を形成し、胃腸の不快感を軽減します。

類似化合物の比較

酸化ビスマス(III)は、次のような他の金属酸化物と比較できます。

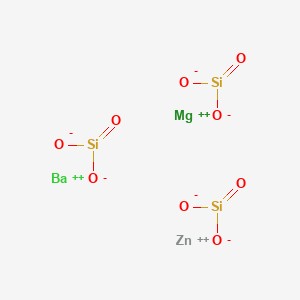

酸化アンチモン(III) (Sb2O3): 構造は似ていますが、化学反応性と用途が異なります。

酸化鉛(II) (PbO): 酸化ビスマス(III)と一部の特性を共有しますが、毒性が強く、産業用途が異なります。

類似化合物のリスト

- 酸化アンチモン(III) (Sb2O3)

- 酸化鉛(II) (PbO)

- 酸化スズ(IV) (SnO2)

酸化ビスマス(III)は、その低い毒性と独自の特性の組み合わせにより、幅広い用途に適しています。

類似化合物との比較

Bismuth(III) oxide can be compared with other metal oxides such as:

Antimony(III) oxide (Sb2O3): Similar in structure but has different chemical reactivity and applications.

Lead(II) oxide (PbO): Shares some properties with bismuth(III) oxide but is more toxic and has different industrial uses.

List of Similar Compounds

- Antimony(III) oxide (Sb2O3)

- Lead(II) oxide (PbO)

- Tin(IV) oxide (SnO2)

Bismuth(III) oxide stands out due to its lower toxicity and unique combination of properties, making it suitable for a wide range of applications.

特性

CAS番号 |

15874-50-7 |

|---|---|

分子式 |

C30H69O6P3S6Sb+3 |

分子量 |

933.0 g/mol |

IUPAC名 |

antimony(3+);dipentoxy-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/3C10H23O2PS2.Sb/c3*1-3-5-7-9-11-13(14,15)12-10-8-6-4-2;/h3*3-10H2,1-2H3,(H,14,15);/q;;;+3 |

InChIキー |

PGDQOTPSEQGAAJ-UHFFFAOYSA-N |

正規SMILES |

CCCCCOP(=S)(OCCCCC)S.CCCCCOP(=S)(OCCCCC)S.CCCCCOP(=S)(OCCCCC)S.[Sb+3] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。